Cas no 10284-44-3 (3H-1,2-Benzoxathiole,2,2-dioxide)
10284-44-3 structure
Product Name:3H-1,2-Benzoxathiole,2,2-dioxide
CAS-nummer:10284-44-3
MF:C7H6O3S
MW:170.185740947723
CID:180132
PubChem ID:82515
Update Time:2025-04-19
3H-1,2-Benzoxathiole,2,2-dioxide Chemische en fysische eigenschappen
Naam en identificatie
-
- 3H-1,2-Benzoxathiole,2,2-dioxide
- 2-hydroxy-alpha-toluenesulfonic acid sultone
- Benzenemethanesulfonic acid, 2-hydroxy-, .γ.-sultone
- 3H-Benzo[d][1,2]oxathiol-2,2-dioxid
- 3H-benzo[d][1,2]oxathiol-2,2-dioxide
- 3H-1,2-Benzoxathiole 2,2-dioxide
- O-HYDROXY-.ALPHA.-TOLUENESULFONIC ACID SULTONE
- 2-Hydroxyphenylmethylsulfonic acid sultone
- 3H-1, 2,2-dioxide
- 3H-1,2-Benzoxathiole, 2,2-dioxide
- UNII-5UJ2HXX869
- AI3-61465
- NSC-121595
- Benzenemethanesulfonic acid, 2-hydroxy-, .gamma.-sultone
- NSC121595
- 10284-44-3
- NSC 121595
- DTXSID9065021
- 3H-1,2.LAMBDA.6-BENZOXATHIOLE 2,2-DIOXIDE
- Benzenemethanesulfonic acid, .gamma.-sultone
- LSZOWIZRLIKGIU-UHFFFAOYSA-N
- 5UJ2HXX869
- Benzenemethanesulfonic acid, 2-hydroxy-, gamma-sultone
- SCHEMBL14094072
-
- Inchi: 1S/C7H6O3S/c8-11(9)5-6-3-1-2-4-7(6)10-11/h1-4H,5H2
- InChI-sleutel: LSZOWIZRLIKGIU-UHFFFAOYSA-N
- LACHT: S1(CC2C=CC=CC=2O1)(=O)=O
Berekende eigenschappen
- Exacte massa: 170.00378
- Monoisotopische massa: 170.003765
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 0
- Complexiteit: 239
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 51.8
- XLogP3: 1
Experimentele eigenschappen
- Dichtheid: 1.465
- Kookpunt: 330.2°Cat760mmHg
- Vlampunt: 153.5°C
- Brekindex: 1.602
- PSA: 43.37
- LogboekP: 1.98960
3H-1,2-Benzoxathiole,2,2-dioxide Gerelateerde literatuur
-
Piotr Jankowski,Marcin Potera?a,Niklas Lindahl,W?adys?aw Wieczorek,Patrik Johansson J. Mater. Chem. A 2018 6 22609
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